An In-Depth Technical Guide to 2,7-Dichlorofluorenyl Bromomethyl Ketone: A Key Intermediate in Antimalarial Drug Synthesis
An In-Depth Technical Guide to 2,7-Dichlorofluorenyl Bromomethyl Ketone: A Key Intermediate in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichlorofluorenyl Bromomethyl Ketone, with the CAS number 53221-22-0, is a halogenated aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its significance is most pronounced in the pharmaceutical industry, where it functions as a pivotal intermediate in the multi-step synthesis of the antimalarial drug, lumefantrine.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent functional groups and analogous structures.
| Property | Value/Description | Source/Rationale |
| CAS Number | 53221-22-0 | [3] |
| Molecular Formula | C₁₅H₉BrCl₂O | [3] |
| Molecular Weight | 356.04 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature, likely crystalline, given its rigid fluorene core and halogen substituents. | General chemical principles |
| Melting Point | Not explicitly reported. However, related fluorene derivatives have melting points well above room temperature. For example, 2,7-dichlorofluorescein has a decomposition point of 280 °C.[4][5] | [4][5] |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. Its large, non-polar aromatic structure and halogen substituents suggest good solubility in moderately polar to non-polar aprotic solvents. | General principles of solubility ("like dissolves like") |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] | [6] |
Synthesis and Purification
The primary synthetic route to 2,7-Dichlorofluorenyl Bromomethyl Ketone involves the Friedel-Crafts acylation of 2,7-dichlorofluorene.
Experimental Protocol: Synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone
Reaction: Friedel-Crafts Acylation
Caption: Synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 2,7-dichlorofluorene and a suitable inert solvent such as carbon disulfide or dichloromethane.
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.
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Acylating Agent Addition: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same solvent from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Recrystallization: The crude 2,7-Dichlorofluorenyl Bromomethyl Ketone can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the pure product.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the fluorene ring system would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet in the range of δ 4.5-5.0 ppm due to the deshielding effects of the adjacent carbonyl and bromine atom. The methylene protons at the 9-position of the fluorene ring would likely appear as a singlet around δ 4.0 ppm. |
| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.[7] Aromatic carbons would appear between δ 120-150 ppm. The methylene carbon of the bromomethyl group would likely be in the range of δ 30-40 ppm, and the methylene carbon at the 9-position of the fluorene ring would be around δ 37 ppm. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone is expected around 1680-1700 cm⁻¹.[6] C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. Fragmentation would likely involve the loss of the bromine atom and cleavage of the acyl group. |
Reactivity and Mechanistic Insights
The reactivity of 2,7-Dichlorofluorenyl Bromomethyl Ketone is primarily dictated by the presence of the α-haloketone functionality.
Nucleophilic Substitution
The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is a crucial aspect of its utility in synthesis.
Caption: Nucleophilic substitution at the α-carbon.
This reactivity is exploited in the synthesis of lumefantrine, where the bromomethyl ketone is reacted with an amine. The reaction proceeds via a standard Sₙ2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.
Reduction of the Carbonyl Group
The ketone functionality can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). In the synthesis of a precursor to lumefantrine, 2,7-Dichlorofluorenyl Bromomethyl Ketone is reduced with potassium borohydride to form the corresponding bromohydrin, which then cyclizes to an epoxide.[6]
Application in Drug Development: The Synthesis of Lumefantrine
2,7-Dichlorofluorenyl Bromomethyl Ketone is a key intermediate in the industrial synthesis of lumefantrine, an important antimalarial drug often used in combination with artemether.
Caption: Simplified workflow for lumefantrine synthesis.
The synthesis highlights the dual reactivity of the molecule, involving both the reduction of the ketone and the displacement of the bromine atom.
Safety and Handling
As with any α-haloketone, 2,7-Dichlorofluorenyl Bromomethyl Ketone should be handled with care as it is a potential lachrymator and alkylating agent.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,7-Dichlorofluorenyl Bromomethyl Ketone is a valuable synthetic intermediate with well-defined reactivity centered around its α-haloketone moiety. Its crucial role in the synthesis of the antimalarial drug lumefantrine underscores its importance in medicinal chemistry and drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial applications.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN111320547A - Synthesis method of lumefantrine-D9.
-
PubChem. (n.d.). 2,7-Dichloro-9-fluorenone. Retrieved from [Link]
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Bromochlorodifluoromethane. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dibromofluorene. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (in CDCl3) of 2,7-dichlorofluorene (bottom), 2,7-dichloro-9,9-bis(3-bromopropyl)-9H-fluorene (middle), and 2,7-dichloro-9,9-bis(3-(1-piperidinyl)propane)-9H-fluorene (3) (top). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Retrieved from [Link]
-
ResearchGate. (2008, October 16). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN106977410A - One kind prepares lumefantrine intermediate α by fluorenes(Di-n-butylamine base)The preparation method of 2,7 dichloro-4,4 fluorenemethanols.
-
MDPI. (2008, August 22). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2020, June 17). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Ketoprofen Chemical Substances Control Law Reference No.: PRTR Law Cabinet Order No.: Molecul. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. physchemres.org [physchemres.org]
- 2. BJOC - Mechanochemical difluoromethylations of ketones [beilstein-journals.org]
- 3. Bromochlorodifluoromethane | CBrClF2 | CID 9625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2',7'-Dichlorofluorescein | 76-54-0 [chemicalbook.com]
- 5. 2',7'-Dichlorofluorescein - CAS-Number 76-54-0 - Order from Chemodex [chemodex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
